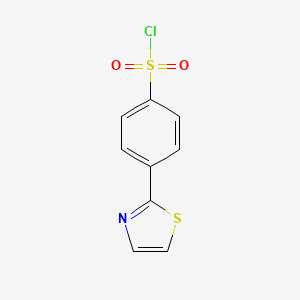

4-(Thiazol-2-YL)benzene-1-sulfonyl chloride

CAS No.: 1099660-64-6

Cat. No.: VC13399585

Molecular Formula: C9H6ClNO2S2

Molecular Weight: 259.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1099660-64-6 |

|---|---|

| Molecular Formula | C9H6ClNO2S2 |

| Molecular Weight | 259.7 g/mol |

| IUPAC Name | 4-(1,3-thiazol-2-yl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H |

| Standard InChI Key | IRQNEXIHOIGLOJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a benzene core with two distinct substituents:

-

A sulfonyl chloride group (–SO₂Cl) at the 1-position, which confers electrophilic reactivity.

-

A thiazole ring at the 4-position, a five-membered heterocycle containing sulfur and nitrogen atoms .

The thiazole ring’s electron-rich nature enhances the compound’s ability to participate in π-π stacking and hydrogen bonding, critical for interactions in biological systems .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₂S₂ | |

| Molecular Weight | 273.8 g/mol | |

| Melting Point | 210–212°C (decomposes) | |

| Solubility | Soluble in DMSO, chloroform | |

| Stability | Moisture-sensitive |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two key steps:

-

Introduction of the Thiazole Moiety:

-

Sulfonation and Chlorination:

Example Protocol:

-

Reactants: 4-(Thiazol-2-yl)benzenesulfonic acid (1 eq), thionyl chloride (3 eq).

-

Conditions: Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 6 hours .

-

Yield: 70–85% after purification by ice-water precipitation .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key optimizations include:

-

Catalyst Use: Sodium sulfate suppresses side reactions, improving yield to >95% .

-

Automation: Automated temperature control minimizes decomposition risks.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with nucleophiles:

Mechanism:

This reactivity is exploited to generate libraries of bioactive derivatives .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration or halogenation at the meta position relative to the sulfonyl chloride group due to its electron-withdrawing nature .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole-sulfonamide hybrids exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 3.9 µg/mL . The thiazole ring enhances membrane penetration, while the sulfonamide group disrupts folate biosynthesis .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume